Azido-PEG5-Br
Description
Azido-PEG5-Br is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal azide group (-N₃) and a bromine (-Br) group, separated by a pentameric ethylene glycol (PEG5) spacer. This compound is widely used in bioconjugation, polymer chemistry, and drug delivery due to its dual reactivity: the azide enables copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC), while the bromine serves as a leaving group for nucleophilic substitution reactions. The PEG5 spacer enhances water solubility and reduces steric hindrance during conjugation .
Structure
2D Structure
Properties
Molecular Formula |
C12H25BrN3O5+ |
|---|---|
Molecular Weight |
371.25 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C12H25BrN3O5/c13-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-15-16-14/h14H,1-12H2/q+1 |
InChI Key |
IHSBCSYIAOIIEN-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCBr)N=[N+]=N |
Origin of Product |
United States |
Preparation Methods
Sequential Functionalization of Polyethylene Glycol Diols
A common approach involves modifying both termini of polyethylene glycol diol (HO-PEG5000-OH) through stepwise reactions. In one method, the hydroxyl group at one end is converted to an azide, while the other is functionalized with bromine.
Azide Introduction :
The hydroxyl group is first activated using mesyl chloride or tosyl chloride to form a leaving group, followed by nucleophilic substitution with sodium azide (NaN₃). For example, a patent describes using PEG-400 as a green solvent and phase-transfer catalyst to facilitate the substitution of bromide with azide at room temperature, achieving yields >95% within 30–50 minutes. This method avoids harsh conditions and minimizes side reactions.
Bromine Functionalization :
The second hydroxyl group is converted to a bromide using α-bromoisobutyryl bromide. A study demonstrated that reacting polyethylene glycol with α-bromoisobutyryl bromide in dichloromethane (DCM) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) yields 95% brominated product.
Key Data :
| Step | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Tosylation | Tosyl chloride | THF | 12 | 85 |
| Azidation | NaN₃, PEG-400 | H₂O/DCM | 0.5–3 | 98 |
| Bromination | α-Bromoacyl bromide | DCM | 24 | 95 |
Heterofunctional Polyethylene Glycol Macroinitiators
A advanced strategy employs heterofunctional polyethylene glycol macroinitiators to streamline synthesis. Researchers synthesized a Boc-protected amine-polyethylene glycol-hydroxyl (Boc-NH-PEG5000-OH) precursor, which was sequentially functionalized with azide and bromine groups.
Procedure :
- Boc Deprotection : Treat Boc-NH-PEG5000-OH with trifluoroacetic acid (TFA) to expose the primary amine.
- Azide Formation : React the free amine with tetrafluorophenyl azidoacetate (TfN₃) in methanol, yielding azido-PEG5000-OH.
- Bromination : Functionalize the hydroxyl terminus with α-bromoisobutyryl bromide using DCC/DMAP coupling, achieving 95% efficiency.
Characterization :
Catalytic Azide Substitution Using Polyethylene Glycol Solvents
A patent highlights a one-pot method for converting brominated polyethylene glycol intermediates to azides using PEG-400 as a solvent and catalyst. For example, reacting α-bromoisobutyryl-PEG5000-Br with NaN₃ in PEG-400 at 25–30°C for 30–60 minutes achieves near-quantitative yields (97–99%) without requiring inert atmospheres or high-pressure equipment.
Advantages :
- Eliminates toxic solvents (e.g., DMF, DMSO).
- Reduces reaction time from hours to minutes.
Experimental Optimization and Challenges
Reaction Condition Optimization
Solvent Systems :
- PEG-400 : Enhances azide substitution kinetics via phase-transfer catalysis.
- DCM/DMF Mixtures : Optimal for bromination reactions but require anhydrous conditions.
Temperature and pH :
Purification Challenges
- Dialysis : Incomplete removal of low-molecular-weight byproducts (e.g., unreacted PEG5000-OH) necessitates iterative dialysis against deionized water.
- Column Chromatography : Silica gel chromatography with ethyl acetate/methanol gradients resolves azido and brominated species but scales poorly for industrial applications.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
Azido-PEG5-Br undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.
Nucleophilic Substitution: The bromide group can be substituted by various nucleophiles
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols
Major Products
Triazole Linkages: Formed through Click Chemistry.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Chemical Properties and Structure
Azido-PEG5-Br has a molecular formula of BrC12H24N3O5 and a molecular weight of 370.24 . It contains a PEG linker of five units (PEG5) with an azide group (N3) at one end and a bromine atom (Br) at the other end . The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the attachment of drugs, proteins, and nanoparticles . The bromine atom can be involved in nucleophilic substitution reactions, allowing for further functionalization of the molecule .
Applications in Biomedical Research
- Drug Delivery Systems : this compound is crucial for creating targeted drug delivery systems and bioconjugates . Its use in click chemistry allows precise attachment of various molecules, improving how drugs are delivered to specific sites, reducing side effects, and enhancing their effectiveness and safety .
- Modification of Therapeutic Antibodies : this compound can be used to modify therapeutic antibodies to enhance their antibody-dependent cellular cytotoxicity (ADCC) and thermal stability . For example, bromoacetamido-PEG5-azide has been used to alkylate hinge-reduced antibodies .
- Synthesis of ABC Triblock Copolymers : Heterofunctional PEG macroinitiators, like those containing both an azoinitiator and an atom transfer radical polymerization (ATRP) initiator, can be synthesized using PEG midblocks . These macroinitiators facilitate the development of ABC triblock copolymers with desirable properties for biomedical applications, such as biocompatibility and hydrophilicity .
Click Chemistry Applications
The azide group in this compound allows it to participate in click chemistry reactions, which are widely used in bioconjugation and materials science .
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is a common click chemistry reaction used to attach various molecules to this compound . For example, in the synthesis of disaccharide-drug conjugates, an azido group can be transformed back from an amine group using a copper-catalyzed diazo transfer reaction .
Other Applications
- Ligand and Polypeptide Synthesis : this compound can be used as a support in ligand and polypeptide synthesis .
- Graft Polymer Compounds : It can be used as a graft polymer compound in new materials research .
- Modified Functional Coatings : this compound can be used in polyethylene glycol-modified functional coatings .
- Enhancing Solubility and Reducing Immunogenicity : The hydrophilic nature of PEG enhances the solubility of the compound in water, reduces immune responses, and enhances compatibility with biological systems .
Mechanism of Action
The mechanism of action of Azido-PEG5-Br involves its bifunctional nature:
Azide Group: Participates in Click Chemistry reactions to form stable triazole linkages.
Bromide Group:
Comparison with Similar Compounds
Comparison with Similar Compounds
Azido-PEG5-Br belongs to a family of azide-terminated PEG derivatives with diverse end-group functionalities. Below is a comparative analysis of its structural analogs, focusing on molecular properties, reactivity, and applications.
Structural and Functional Comparison
*†Estimated based on homologous PEG derivatives.
Reactivity and Stability
- This compound : The bromine group undergoes nucleophilic substitution (e.g., with thiols or amines), while the azide participates in click reactions. Bromine’s high leaving-group ability makes it suitable for covalent bonding in hydrophobic environments. However, Br may hydrolyze under basic conditions, limiting aqueous applications .
- Azido-PEG5-PFP ester : The electron-deficient PFP ester reacts rapidly with amines, enabling efficient protein labeling. It is more stable than NHS esters in aqueous buffers but requires anhydrous storage .
- Azido-PEG5-CH₂CO₂H : The carboxylic acid facilitates carbodiimide-mediated coupling (e.g., EDC/NHS) to amines. Its hydrophilicity enhances solubility in biological matrices, ideal for in vivo applications .
- Azido-PEG5-t-Butyl ester : The t-butyl group acts as a protective moiety for carboxylic acids, requiring acidic cleavage (e.g., TFA) post-conjugation. This compound is primarily used in multi-step syntheses .
Stability and Handling
- This compound : Sensitive to light and moisture; decomposes at room temperature. Requires inert storage (-20°C) .
- Azido-PEG5-PFP ester : Hydrolyzes in water (t₁/₂ ~2 hours at pH 7.4), necessitating rapid use post-dissolution .
- Azido-PEG5-CH₂CO₂H: Stable in DMSO or methanol for >6 months at -20°C .
Research Findings and Limitations
- Efficiency : Azido-PEG5-PFP ester outperforms this compound in aqueous labeling (e.g., 98% vs. 75% yield with BSA) due to faster amine reactivity .
- Toxicity : Brominated PEG derivatives may exhibit higher cytotoxicity (IC₅₀ ~50 µM in HeLa cells) compared to carboxylic acid analogs (IC₅₀ >200 µM) .
- Gaps : Direct comparative studies on reaction kinetics under physiological conditions are lacking. Safety data for this compound (e.g., LD₅₀) remain unpublished .
Q & A
Q. What are the critical safety considerations when handling Azido-PEG5-Br in laboratory settings?
this compound requires strict adherence to safety protocols due to its acute toxicity (oral, skin) and irritant properties (skin, eyes, respiratory). Key precautions include:
- Use of impervious gloves, safety goggles, and respirators to avoid direct contact or inhalation .
- Work in well-ventilated fume hoods to minimize aerosol formation .
- Immediate decontamination of spills using alcohol-based adsorbents to prevent environmental contamination .
| Physical Property | Value/Description |
|---|---|
| Appearance | Liquid (exact state may vary with purity) |
| Stability | Avoid heat, light, and moisture to prevent azide degradation |
| Storage | -20°C under inert atmosphere (argon/nitrogen) |
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Nuclear Magnetic Resonance (NMR): Confirm PEG chain length (5 ethylene oxide units) and azide (-N₃) presence via <sup>1</sup>H and <sup>13</sup>C NMR. Compare integrals for ethylene oxide protons (~3.6 ppm) and terminal bromide (~3.4 ppm) .
- Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., theoretical MW: ~425 g/mol for C₁₀H₂₀BrN₃O₅) .
- FT-IR: Identify azide stretching vibrations (~2100 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹) .
Q. What are the standard protocols for conjugating this compound via click chemistry?
this compound is typically used in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Reaction Setup: Combine this compound with alkyne-functionalized molecules (e.g., proteins, peptides) in a 1:1.2 molar ratio.
- Catalyst: Add CuSO₄ (0.1 eq) and sodium ascorbate (0.2 eq) in a water:tert-butanol (1:1) solvent system.
- Workup: Purify via size-exclusion chromatography to remove copper residues and unreacted reagents .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in polar solvents be resolved during reaction optimization?
Discrepancies in solubility (e.g., DMSO vs. water) often arise from batch-to-batch variations in PEG hydration or residual solvents. Mitigation strategies include:
- Pre-drying PEG derivatives under vacuum (24 hrs, 40°C) to remove moisture .
- Testing solubility in binary solvent systems (e.g., DMF:water 4:1) to balance polarity .
- Monitoring reaction progress via TLC or HPLC to detect incomplete solubilization early .
Q. What experimental design principles apply when integrating this compound into drug delivery systems?
- Controlled Release: Use this compound as a crosslinker in hydrogels. Vary PEG chain length (n=5 vs. n=4/6) to modulate mesh size and drug diffusion rates .
- Targeting Efficiency: Conjugate this compound to targeting ligands (e.g., folate) via strain-promoted azide-alkyne click chemistry (SPAAC) to avoid copper toxicity in vivo .
- Stability Testing: Conduct accelerated degradation studies (pH 5–9, 37°C) to assess azide stability under physiological conditions .
Q. How should researchers address contradictory results in this compound’s reactivity across different alkylation reactions?
Discrepancies may stem from competing nucleophilic pathways (SN2 vs. SN1) or steric hindrance. A systematic approach includes:
- Kinetic Studies: Compare reaction rates in polar aprotic (DMF) vs. protic (ethanol) solvents .
- Computational Modeling: Use DFT calculations to evaluate transition-state energies for bromide displacement .
- Byproduct Analysis: Employ LC-MS to identify side products (e.g., elimination vs. substitution) .
Methodological Guidance
Q. How to ensure reproducibility in this compound-based experiments?
- Detailed Documentation: Record PEG molecular weight distribution (PDI <1.1 via GPC) and azide content (UV-Vis at 260 nm) for each batch .
- Cross-Validation: Share raw NMR/MS data in supplementary materials to enable peer verification .
- Negative Controls: Include reactions without Cu catalyst or alkyne partners to confirm click chemistry specificity .
Q. What strategies optimize this compound’s stability in long-term storage?
- Lyophilization: Freeze-dry under argon to prevent hydrolysis.
- Additives: Include stabilizers (e.g., 1% BHT) to inhibit radical-mediated azide decomposition .
- Stability Monitoring: Perform quarterly FT-IR checks for azide peak intensity (~2100 cm⁻¹) .
Data Analysis and Interpretation
Q. How to resolve spectral overlaps in characterizing this compound conjugates?
Q. What statistical methods are appropriate for analyzing dose-response data in this compound cytotoxicity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
